Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Ecto-5'-nucleotidase/CD73 inhibitor. Blocks ecto-5'-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine. Reverses the doxorubicin-resistance in ecto-5'-nucleotidase-positive MDR cells (MCF7/A6 and L1210/A). Also increases rhodamine uptake and inhibits rhodamine efflux from ecto-5'-nucleotidase-positive MDR cells. Vasoconstrictor.
Brand Name:
Vulcanchem
CAS No.:
89016-30-8
VCID:
VC0004722
InChI:
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
Molecular Formula:
C11H16N5NaO9P2
Molecular Weight:
447.212
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
CAS No.: 89016-30-8
Cat. No.: VC0004722
Molecular Formula: C11H16N5NaO9P2
Molecular Weight: 447.212
* For research use only. Not for human or veterinary use.
Specification
| Description | Ecto-5'-nucleotidase/CD73 inhibitor. Blocks ecto-5'-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine. Reverses the doxorubicin-resistance in ecto-5'-nucleotidase-positive MDR cells (MCF7/A6 and L1210/A). Also increases rhodamine uptake and inhibits rhodamine efflux from ecto-5'-nucleotidase-positive MDR cells. Vasoconstrictor. |
|---|---|
| CAS No. | 89016-30-8 |
| Molecular Formula | C11H16N5NaO9P2 |
| Molecular Weight | 447.212 |
| IUPAC Name | sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
| Standard InChI | InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1 |
| Standard InChI Key | RFGZKSPLJPHQMI-RDJRRFHDSA-M |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |
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